

Application Notes and Protocols for Solid-Phase Synthesis Using Panacyl Bromide

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Compound of Interest

Compound Name: Panacyl bromide

Cat. No.: B1208990

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Introduction

Panacyl bromide, a derivative of phenacyl bromide, serves as a versatile photolabile linker in solid-phase synthesis (SPS). Its application is particularly valuable in the synthesis of peptides, oligonucleotides, and other organic molecules where mild cleavage conditions are paramount. The phenacyl ester linkage is stable to the acidic and basic conditions typically employed in Fmoc- and Boc-based solid-phase synthesis, yet can be selectively cleaved by UV irradiation, offering an orthogonal deprotection strategy.^{[1][2]} This "traceless" cleavage method avoids the use of harsh acidic cocktails, which can be detrimental to sensitive molecules.^{[2][3]}

The photocleavage of the phenacyl ester bond generally proceeds via a Norrish Type II-like mechanism or a photo-Favorskii rearrangement for certain derivatives, yielding the desired carboxylic acid and an acetophenone byproduct.^[1] The efficiency of cleavage can be influenced by the substitution pattern on the aromatic ring of the phenacyl group. For instance, p-alkoxyphenacyl linkers have been developed to enhance the photosensitivity and cleavage yield.^{[2][4]}

These application notes provide an overview of the utility of **Panacyl bromide** in solid-phase synthesis and detailed protocols for its implementation.

Key Applications

- Solid-Phase Peptide Synthesis (SPPS): **Panacyl bromide** is utilized to anchor the C-terminal amino acid to a solid support. This allows for the stepwise elongation of the peptide chain using standard SPPS protocols. The final peptide can be released from the resin under neutral conditions by photolysis, which is advantageous for peptides containing acid-sensitive modifications.
- Oligonucleotide Synthesis: Similar to peptide synthesis, **Panacyl bromide** can be used to link the initial nucleoside to the solid support for the automated synthesis of DNA or RNA strands.
- Combinatorial Chemistry: The mild cleavage conditions make **Panacyl bromide** linkers suitable for the generation of small molecule libraries for drug discovery and high-throughput screening.
- Synthesis of Protected Peptide Fragments: Photocleavage from a **Panacyl bromide** linker can yield fully protected peptide fragments, which can be used in subsequent fragment condensation strategies.[5]

Experimental Protocols

Protocol 1: Preparation of Panacyl-Functionalized Resin

This protocol describes the functionalization of a hydroxymethyl resin (e.g., Wang resin) with a **Panacyl bromide** derivative.

Materials:

- Hydroxymethyl resin (e.g., Wang resin)
- 4-(Bromomethyl)phenylacetic acid (as a precursor to the Panacyl linker)
- N,N'-Diisopropylcarbodiimide (DIC)
- 4-(Dimethylamino)pyridine (DMAP)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)

Procedure:

- Swell the hydroxymethyl resin in DCM for 1 hour in a solid-phase synthesis vessel.
- Drain the DCM and wash the resin with fresh DCM (3 x resin volume).
- Dissolve 4-(bromomethyl)phenylacetic acid (3 equivalents relative to the resin loading) in a minimal amount of DMF.
- Add DIC (3 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution of the linker precursor.
- Add the activated linker solution to the swollen resin.
- Agitate the mixture at room temperature for 4-6 hours.
- Drain the reaction mixture and wash the resin thoroughly with DCM, DMF, and finally DCM.
- Dry the resin under vacuum.

Protocol 2: Attachment of the First Amino Acid to Panacyl-Functionalized Resin

This protocol details the esterification of the first Fmoc-protected amino acid to the Panacyl-functionalized resin.

Materials:

- Panacyl-functionalized resin
- Fmoc-protected amino acid
- N,N'-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
- DMF

Procedure:

- Swell the Panacyl-functionalized resin in DMF for 1 hour.
- Drain the DMF.
- Dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) in DMF.
- Add DIPEA (3 equivalents) to the amino acid solution.
- Add the amino acid solution to the resin and agitate at room temperature for 12-16 hours.
- Drain the reaction solution and wash the resin with DMF, DCM, and methanol.
- Dry the resin under vacuum.
- Determine the loading of the first amino acid using a standard method (e.g., UV-Vis quantification of the piperidine-dibenzofulvene adduct after Fmoc deprotection).

Protocol 3: Solid-Phase Peptide Synthesis (Fmoc-Strategy)

Following the attachment of the first amino acid, the peptide chain is elongated using standard Fmoc-SPPS cycles.

A single cycle consists of:

- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
- Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.
- Coupling: Add a solution of the next Fmoc-protected amino acid (3 equivalents), a coupling reagent (e.g., HBTU, 3 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF. Agitate for 1-2 hours.
- Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
- Repeat the cycle until the desired peptide sequence is assembled.

Protocol 4: Photocleavage of the Peptide from the Resin

This protocol describes the final release of the synthesized peptide from the solid support.

Materials:

- Peptide-bound Panacyl resin
- Solvent for cleavage (e.g., methanol, acetonitrile, or a mixture with water)
- UV photoreactor (typically with a wavelength of 350-365 nm)
- Inert gas (e.g., nitrogen or argon)

Procedure:

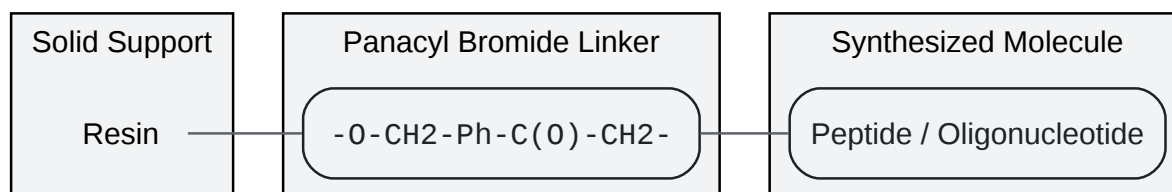
- Wash the peptide-bound resin with DCM and dry it under vacuum.
- Swell the resin in the chosen cleavage solvent in a quartz reaction vessel.
- Purge the suspension with an inert gas for 15-20 minutes to remove oxygen, which can quench the excited state of the chromophore.
- Irradiate the suspension with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm) with continuous stirring. The irradiation time can range from 1 to 24 hours, depending on the specific linker and the scale of the synthesis.
- After irradiation, filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with additional cleavage solvent to ensure complete recovery of the product.
- Combine the filtrates and evaporate the solvent under reduced pressure.
- The crude peptide can then be purified by reverse-phase HPLC.

Quantitative Data Summary

The following table summarizes typical quantitative data for solid-phase synthesis using photolabile linkers of the phenacyl type. Please note that specific values for **Panacyl bromide** may vary and require optimization.

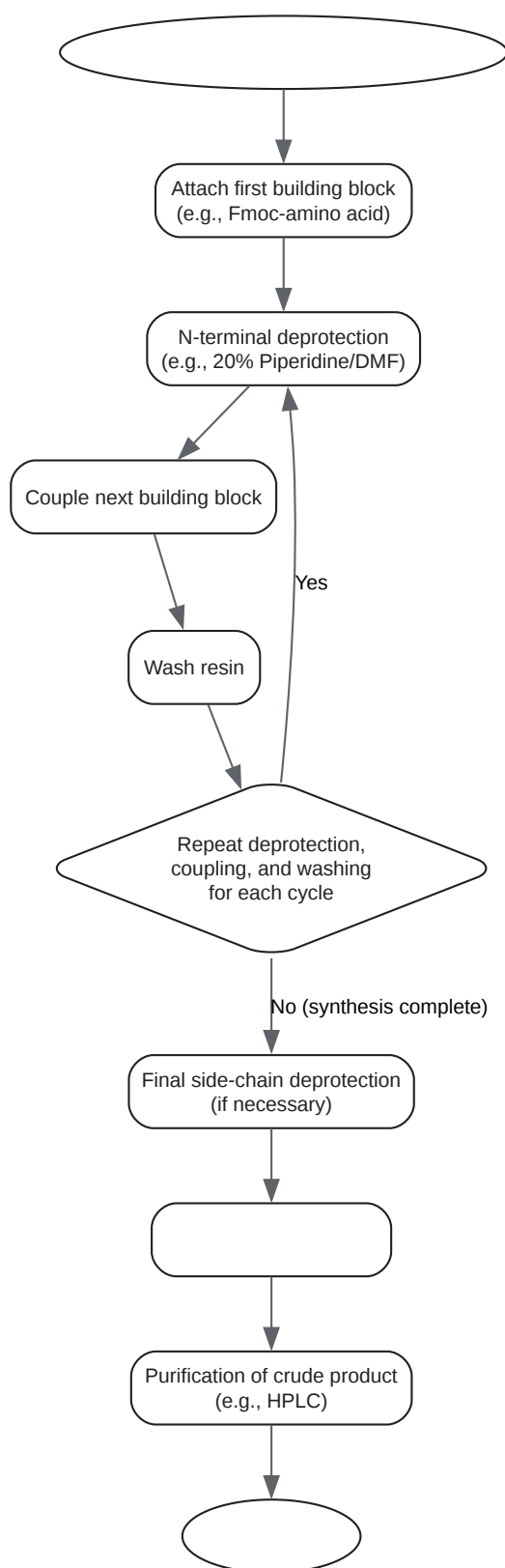
Parameter	Typical Range	Notes
First Amino Acid Loading	0.3 - 0.8 mmol/g	Dependent on the resin and reaction conditions.
Coupling Efficiency per Cycle	> 99%	Monitored by Kaiser test or other qualitative methods.
Photocleavage Time	1 - 24 hours	Highly dependent on the linker structure, solvent, and lamp intensity.
Photocleavage Wavelength	350 - 365 nm	Chosen to maximize cleavage efficiency while minimizing photodamage to the product.
Crude Product Purity	50 - 90%	Dependent on the peptide sequence and success of the synthesis.
Overall Yield	10 - 70%	Highly variable based on the length and complexity of the synthesized molecule.

Visualizations



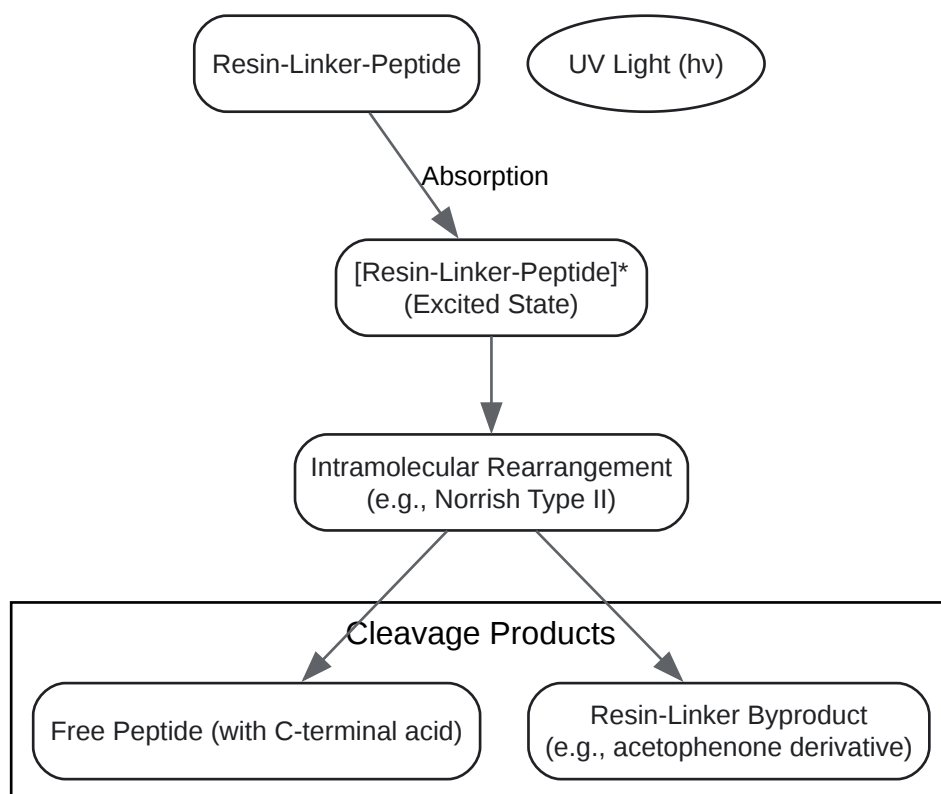
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Caption: **Panacyl bromide** linker attached to a solid support.



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Caption: Solid-phase synthesis workflow using a Panacyl linker.



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Caption: Photocleavage mechanism of a Panacyl linker.

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